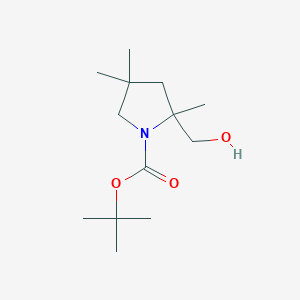

tert-Butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate

CAS No.: 1823815-31-1

Cat. No.: VC5019678

Molecular Formula: C13H25NO3

Molecular Weight: 243.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823815-31-1 |

|---|---|

| Molecular Formula | C13H25NO3 |

| Molecular Weight | 243.347 |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)-2,4,4-trimethylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H25NO3/c1-11(2,3)17-10(16)14-8-12(4,5)7-13(14,6)9-15/h15H,7-9H2,1-6H3 |

| Standard InChI Key | KLJRGGMJIMUKCG-UHFFFAOYSA-N |

| SMILES | CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)CO)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at positions 1, 2, and 4:

-

Position 1: A tert-butoxycarbonyl (Boc) group, serving as a protective moiety for amines.

-

Position 2: A hydroxymethyl (-CH2OH) group and a methyl substituent.

-

Position 4: Two methyl groups, creating a sterically congested environment.

The molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol. The stereochemistry of the hydroxymethyl and methyl groups influences its conformational stability and reactivity .

Physical Properties

Based on structurally similar tert-butyl pyrrolidine carboxylates :

| Property | Value/Range |

|---|---|

| Boiling Point | ~290–310 °C (predicted) |

| Density | 1.08–1.12 g/cm³ |

| Solubility | Soluble in chloroform, DMSO, methanol; sparingly soluble in water |

| pKa | ~14.9 (hydroxyl group) |

| Storage Conditions | 2–8°C under inert atmosphere |

The tert-butyl group enhances lipid solubility, while the hydroxymethyl group introduces polar character, enabling dual-phase solubility .

Synthesis and Characterization

Multi-Component Domino Reactions

Pyrrolidine cores are often constructed via azomethine ylide cycloadditions. For example, tert-leucine and ketones react with activated alkenes (e.g., dimethyl fumarate) to form substituted pyrrolidines . Subsequent Boc protection yields the target compound:

-

Cycloaddition:

tert-Leucine + 3-Pentanone → Pyrrolidine intermediate. -

Hydroxymethylation:

Reduction or hydroxylation at position 2. -

Boc Protection:

Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Post-Functionalization Strategies

Existing pyrrolidine derivatives can be modified:

-

Methylation: Using methyl iodide at positions 2 and 4.

-

Hydroxymethylation: Oxidative hydroxylation of a methyl group .

Characterization Techniques

-

NMR Spectroscopy:

-

Mass Spectrometry:

ESI-MS typically shows [M+H]+ at m/z 242.

Applications in Medicinal Chemistry

Chiral Building Blocks

The rigid pyrrolidine scaffold serves as a chiral template for drug candidates. For instance:

-

Antiviral Agents: Analogous Boc-protected pyrrolidines are intermediates in protease inhibitors .

-

Neurological Drugs: Hydroxymethyl groups facilitate blood-brain barrier penetration .

Prodrug Development

The hydroxymethyl group can be esterified to improve bioavailability. For example, phosphorylation or glycosylation converts the compound into prodrugs activated by enzymatic cleavage .

Stabilization of Peptide Mimetics

Incorporating the Boc-protected pyrrolidine into peptidomimetics enhances metabolic stability by resisting protease degradation .

Stability and Reactivity

Thermal and Chemical Stability

-

Thermal Degradation: Decomposition above 250°C, releasing isobutylene and CO2 from the Boc group .

-

Hydrolytic Sensitivity:

Steric Effects on Reactivity

The 2,4,4-trimethyl substitution imposes significant steric hindrance:

-

Nucleophilic Reactions: Slowed at the pyrrolidine nitrogen due to Boc protection and methyl crowding .

-

Oxidation Resistance: The hydroxymethyl group is less prone to oxidation compared to primary alcohols .

Comparative Analysis with Analogous Compounds

tert-Butyl 3-Hydroxymethylpyrrolidine-1-Carboxylate (CAS 138108-72-2)

-

Structural Difference: Hydroxymethyl at position 3 vs. position 2.

-

Impact: Altered hydrogen-bonding capacity and metabolic pathways .

2,5-Di-tert-butylpyrrolidine Nitroxides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume